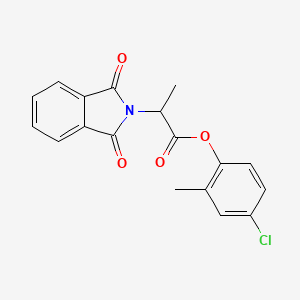
4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research, are of great interest to scientists.
作用機序
The mechanism of action of 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its potential as an anti-cancer agent. Its ability to induce apoptosis and inhibit cancer cell growth and proliferation make it a promising candidate for further investigation. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One direction is to investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail to better understand how it inhibits cancer cell growth and proliferation. Additionally, further studies are needed to evaluate its toxicity and potential side effects in vivo. Finally, it may also be of interest to investigate the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, this compound is a chemical compound with significant potential for scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research are of great interest to scientists. Further investigation of this compound may ultimately lead to the development of new therapies for cancer and other diseases.
合成法
The synthesis of 4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves the reaction between 4-chloro-2-methylphenol and 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
4-chloro-2-methylphenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential biological activity. In the field of medicinal chemistry, it has been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
(4-chloro-2-methylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-10-9-12(19)7-8-15(10)24-18(23)11(2)20-16(21)13-5-3-4-6-14(13)17(20)22/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSJVURPNEZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
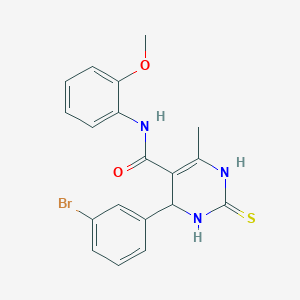
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
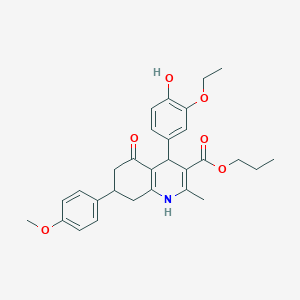
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)
![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
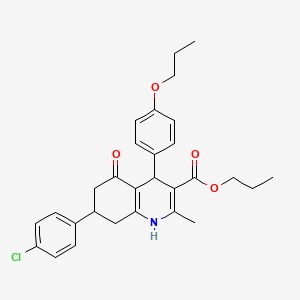
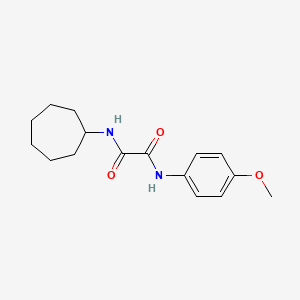
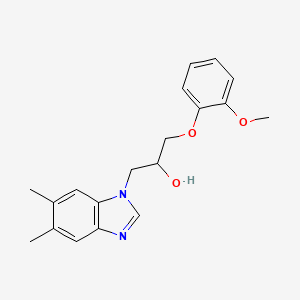
![2-chloro-N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5181893.png)
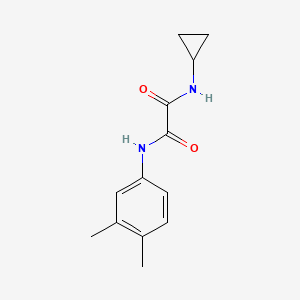
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)